molecular formula C8H20ClNO B1447026 (R)-1-Ethoxymethyl-3-methyl-butylamine hydrochloride CAS No. 944146-39-8

(R)-1-Ethoxymethyl-3-methyl-butylamine hydrochloride

Cat. No. B1447026
M. Wt: 181.7 g/mol
InChI Key: OOILBVQOYBZYEI-DDWIOCJRSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structure. It may also include information about the compound’s appearance and odor.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, conditions, and products.



Molecular Structure Analysis

This involves understanding the 3D arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the mechanism, and the products formed.



Physical And Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, density, and reactivity.


Scientific Research Applications

Analytical Characterizations in Research Chemicals

(R)-1-Ethoxymethyl-3-methyl-butylamine hydrochloride is used in the synthesis and analytical characterization of N-alkyl-arylcyclohexylamines. These compounds have drawn attention in research chemicals (RCs), particularly those perceived as ketamine-like dissociative substances acting predominantly via antagonism of the N-methyl-D-aspartate (NMDA) receptor. The study conducted by Wallach et al. (2016) focuses on synthesizing and characterizing fifteen N-alkyl-arylcyclohexylamines, which include derivatives obtained from various phenyl-substituted moieties. This work aids in identifying emerging substances of abuse in forensic studies (Wallach et al., 2016).

Pharmacological Profiles in Serotonin Receptor Antagonism

Another application of this compound is found in the pharmacological profiling of novel serotonin (5-HT2A) receptor antagonists. Ogawa et al. (2002) examined the pharmacology of R-96544, a 5-HT2A receptor antagonist, which is related to (R)-1-Ethoxymethyl-3-methyl-butylamine hydrochloride. Their research reveals the compound's potential in inhibiting platelet aggregation and shows its affinity for 5-HT2A receptors. This study contributes to understanding the therapeutic potential of such compounds in treating conditions related to serotonin receptors (Ogawa et al., 2002).

Role in Enantioselective Metabolism of Designer Drugs

The compound is also relevant in studying the enantioselective metabolism of designer drugs. Meyer and Maurer (2009) investigated the O-methylation of the catecholic phase I metabolites of various designer drugs, noting the enantioselective elimination of these metabolites. Such studies are crucial in understanding the pharmacokinetic properties and potential therapeutic applications of these substances (Meyer & Maurer, 2009).

Catalytic Synthesis Applications

This chemical is also significant in catalytic synthesis processes. Baba et al. (2002) explored its use in the methoxycarbonylation of aliphatic amines with dimethyl carbonate, demonstrating its efficiency in catalytic synthesis and its potential in industrial applications (Baba et al., 2002).

Enzymatic Resolution in Synthesis

The compound plays a role in the enzymatic resolution of chiral intermediates, as studied by Kamal et al. (2007). Their research on lipase-catalyzed enantiomer separation of specific compounds highlights its utility in synthesizing optically pure intermediates for pharmaceutical applications (Kamal et al., 2007).

Hydrodenitrogenation Research

In the field of hydrodenitrogenation, Kukula et al. (2005) investigated the steric course of reactions involving alkylamines, providing insights into the mechanism of action and potential industrial applications of these processes (Kukula et al., 2005).

Safety And Hazards

This involves understanding the risks associated with handling the compound. It includes information on toxicity, flammability, and environmental impact.


Future Directions

This involves speculating on potential future research directions. It could include potential applications, modifications to improve its properties, or entirely new synthesis methods.


properties

IUPAC Name

(2R)-1-ethoxy-4-methylpentan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO.ClH/c1-4-10-6-8(9)5-7(2)3;/h7-8H,4-6,9H2,1-3H3;1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOILBVQOYBZYEI-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(CC(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC[C@@H](CC(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-Ethoxymethyl-3-methyl-butylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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